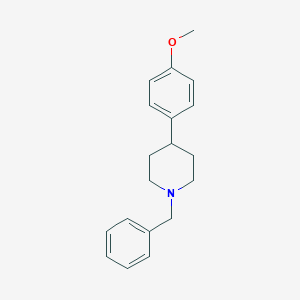

1-Benzyl-4-(4-methoxyphenyl)piperidine

Übersicht

Beschreibung

1-Benzyl-4-(4-methoxyphenyl)piperidine is an organic compound that belongs to the class of piperidines It is characterized by a benzyl group attached to the nitrogen atom of the piperidine ring and a methoxyphenyl group attached to the fourth carbon of the piperidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Benzyl-4-(4-methoxyphenyl)piperidine can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography.

Another method involves the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction. In this approach, 4-methoxyphenylboronic acid is coupled with 1-benzyl-4-chloropiperidine in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, typically at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst loading, is crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

1-Benzyl-4-(4-methoxyphenyl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction of the compound can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of the corresponding amine.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

Substitution: Alkyl halides, strong bases such as sodium hydride or potassium tert-butoxide.

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Key Intermediate in Drug Synthesis

This compound is utilized as a crucial intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders. Its structural properties allow it to enhance drug efficacy and specificity, making it a candidate for developing new therapeutic agents targeting conditions such as depression and anxiety disorders .

Potential Therapeutic Effects

Preliminary studies have indicated that this compound may exhibit anxiolytic and antidepressant-like effects. These effects are attributed to its interactions with neurotransmitter systems, particularly involving serotonin and dopamine receptors. Understanding these interactions is critical for developing targeted therapies for mental health conditions.

Neurotransmitter Research

Mechanisms of Action

Research has shown that this compound can modulate neurotransmitter systems, providing insights into its potential therapeutic targets. Studies focusing on its binding affinity to serotonin and dopamine receptors suggest that it could play a role in mood regulation and anxiety management. This makes it an important compound for further exploration in neuropharmacology.

Analytical Chemistry

Quality Control Applications

In analytical chemistry, this compound is employed in methods that detect and quantify related substances. This application is vital for ensuring the quality control of drug manufacturing processes, where precise measurements of active ingredients are necessary to maintain product integrity .

Material Science

Development of Advanced Materials

The unique properties of this compound also lend themselves to applications in material science. It has been explored for developing advanced materials, including polymers and coatings, which can enhance performance in various industrial applications . This versatility highlights the compound's potential beyond just biological applications.

Biological Studies

Exploration of Biological Activity

Researchers utilize this compound to investigate its biological activity further, contributing to the discovery of new therapeutic agents. Studies have indicated that it may interact with various cellular processes, enhancing our understanding of how such compounds can influence biological systems .

Comparative Analysis with Related Compounds

To better understand the unique aspects of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 1-Benzyl-4-cyano-4-phenylpiperidine Hydrochloride | Similar piperidine structure; different substituents | Neuroactive properties | Contains a cyano group instead of methoxy |

| 1-(4-Methoxyphenyl)-piperidin-4-carbonitrile | Lacks benzyl substitution | Potentially similar activity | Simpler structure without benzyl group |

| 1-Benzyl-4-(3-methoxyphenyl)piperidine | Similar framework; different methoxy position | Neuropharmacological effects | Variance in methoxy positioning affects activity |

This table illustrates how variations in structural features can lead to differing biological activities, emphasizing the significance of specific substitutions in pharmacological outcomes.

Wirkmechanismus

The mechanism of action of 1-Benzyl-4-(4-methoxyphenyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The benzyl and methoxyphenyl groups contribute to the compound’s binding affinity and selectivity. The piperidine ring provides a scaffold that can interact with various biological targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Benzylpiperidine: Similar structure but lacks the methoxy group on the phenyl ring.

1-(4-Methoxyphenyl)piperidine: Similar structure but lacks the benzyl group on the nitrogen atom.

4-(4-Methoxyphenyl)piperidine hydrochloride: Similar structure but in the hydrochloride salt form.

Uniqueness

1-Benzyl-4-(4-methoxyphenyl)piperidine is unique due to the presence of both benzyl and methoxyphenyl groups, which confer distinct chemical and biological properties. The combination of these groups enhances the compound’s versatility in various applications, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Biologische Aktivität

1-Benzyl-4-(4-methoxyphenyl)piperidine is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antiviral agent. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine core substituted with a benzyl group and a methoxyphenyl group at the 4-position. This unique structure enhances its interaction with biological targets, contributing to its pharmacological properties. The presence of both aromatic and aliphatic components allows for versatile interactions with various biological molecules.

Antiviral Properties

Numerous studies have indicated that this compound exhibits significant antiviral activity, particularly against influenza viruses. Its mechanism involves inhibition of viral replication by targeting specific proteins essential for the viral lifecycle. For instance, research has shown that compounds in this class can effectively inhibit hemagglutinin (HA) fusion processes, which are critical for viral entry into host cells .

The antiviral mechanism of this compound includes:

- Inhibition of Viral Proteins : The compound binds to viral proteins, disrupting their function. In particular, it has been identified as an inhibitor of HA-mediated membrane fusion, which is crucial for influenza virus infectivity .

- Binding Affinity : Interaction studies reveal that the compound exhibits strong binding affinity to target proteins, facilitating its role as an effective inhibitor.

Study on Influenza Virus Inhibition

A significant study focused on the N-benzyl 4,4-disubstituted piperidines demonstrated their efficacy as influenza H1N1 virus inhibitors. The researchers identified a novel binding site for these compounds on the HA protein, which is critical for fusion and entry into host cells. The study highlighted that the presence of the benzyl moiety was essential for maintaining antiviral activity .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds illustrates the unique efficacy of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Benzyl-4-piperidone | Benzyl group at nitrogen | Antiviral properties |

| N-Benzyl-4-(3-methoxyphenyl)piperidine | Similar piperidine structure | Potential analgesic effects |

| 1-(2-Methoxyphenyl)-piperidin-4-carbonitrile | Different phenolic substitution | Antidepressant activity |

This table demonstrates that while other derivatives possess biological activity, the specific combination of methoxy and phenyl groups in this compound enhances its antiviral properties compared to others in the class.

Eigenschaften

IUPAC Name |

1-benzyl-4-(4-methoxyphenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO/c1-21-19-9-7-17(8-10-19)18-11-13-20(14-12-18)15-16-5-3-2-4-6-16/h2-10,18H,11-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKPAKYMOHCOFAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCN(CC2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60632588 | |

| Record name | 1-Benzyl-4-(4-methoxyphenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60632588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13314-69-7 | |

| Record name | 1-Benzyl-4-(4-methoxyphenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60632588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.